molecular formula C13H7F2NO B6373617 4-(3-Cyano-2-fluorophenyl)-2-fluorophenol, 95% CAS No. 1261979-25-2

4-(3-Cyano-2-fluorophenyl)-2-fluorophenol, 95%

Cat. No. B6373617
CAS RN: 1261979-25-2
M. Wt: 231.20 g/mol
InChI Key: PDPGEWPAHDSOCP-UHFFFAOYSA-N
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Description

4-(3-Cyano-2-fluorophenyl)-2-fluorophenol (95%) is an organofluorine compound that has a wide range of uses in scientific research. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in catalytic reactions. It has also been studied for its potential applications in drug development and in the diagnosis of diseases.

Mechanism of Action

The mechanism of action of 4-(3-Cyano-2-fluorophenyl)-2-fluorophenol (95%) is not well understood. However, it is believed to act as a catalyst in chemical reactions, as well as a ligand in coordination chemistry. It is also believed to interact with biological targets, such as enzymes and receptors, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Cyano-2-fluorophenyl)-2-fluorophenol (95%) are not well understood. However, it is believed to interact with biological targets, such as enzymes and receptors, to modulate their activity. In addition, it has been studied for its potential applications in drug development and in the diagnosis of diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Cyano-2-fluorophenyl)-2-fluorophenol (95%) in laboratory experiments include its low cost, its ease of use, and its wide range of applications. However, there are some limitations to its use. For example, it is not water-soluble and must be used in an organic solvent. In addition, it is not very stable and can decompose in the presence of light or heat.

Future Directions

The future directions for 4-(3-Cyano-2-fluorophenyl)-2-fluorophenol (95%) include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and in the diagnosis of diseases. In addition, further research into its use as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in catalytic reactions is needed. Finally, research into its stability and solubility in different solvents is also needed.

Synthesis Methods

4-(3-Cyano-2-fluorophenyl)-2-fluorophenol (95%) can be synthesized by the reaction of 4-fluorophenol with 3-cyano-2-fluorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is conducted in an aqueous solution at elevated temperatures. The resulting product is a white crystalline solid with a melting point of 170°C.

Scientific Research Applications

4-(3-Cyano-2-fluorophenyl)-2-fluorophenol (95%) has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in catalytic reactions. It has also been studied for its potential applications in drug development and in the diagnosis of diseases. For example, it has been used in the synthesis of a variety of biologically active compounds such as antifungals, antivirals, and anti-inflammatory agents. It has also been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of small molecule probes for imaging and diagnostics.

properties

IUPAC Name

2-fluoro-3-(3-fluoro-4-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-11-6-8(4-5-12(11)17)10-3-1-2-9(7-16)13(10)15/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPGEWPAHDSOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684248
Record name 2,3'-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261979-25-2
Record name 2,3'-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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